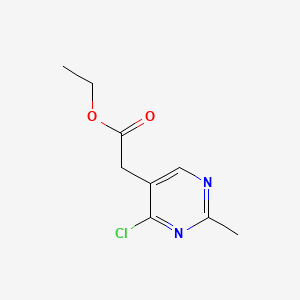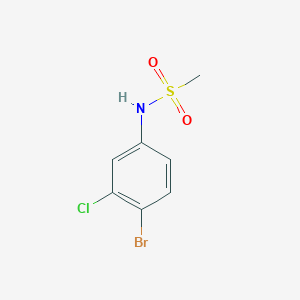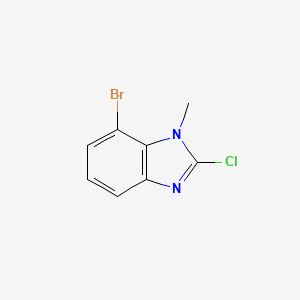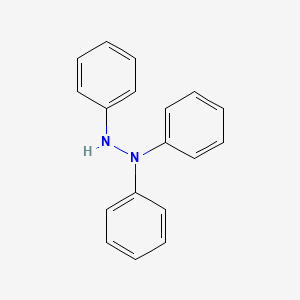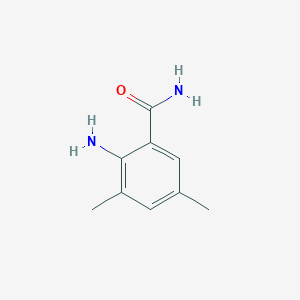![molecular formula C9H15NOS2 B8761236 [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid, also known as Carbonodithioic acid S-[(3-exo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] ester, is a chemical compound with the molecular formula C9H15NOS2 It is a derivative of tropine, a tropane alkaloid, and is characterized by its unique bicyclic structure [(1S,5R)-8-methyl-8-azabicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tropine-3-xanthate typically involves the reaction of tropine with carbon disulfide and an alkylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the xanthate ester . The general reaction can be represented as follows: [ \text{Tropine} + \text{CS}_2 + \text{Alkylating Agent} \rightarrow \text{[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid} ]
Industrial Production Methods: Industrial production of tropine-3-xanthate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert tropine-3-xanthate to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the xanthate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tropine derivatives.
Aplicaciones Científicas De Investigación
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of tropine-3-xanthate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Hyoscyamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: A tropane alkaloid used for its anticholinergic effects.
Cocaine: A stimulant with a tropane structure but distinct biological effects.
Calystegines: Polyhydroxylated nortropane alkaloids with different biological activities.
Uniqueness: [(1S,5R)-8-methyl-8-azabicyclo[32Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C9H15NOS2 |
|---|---|
Peso molecular |
217.4 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid |
InChI |
InChI=1S/C9H15NOS2/c1-10-6-2-3-7(10)5-8(4-6)13-9(11)12/h6-8H,2-5H2,1H3,(H,11,12)/t6-,7+,8? |
Clave InChI |
JHJDYZOSHFQHMT-DHBOJHSNSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1CC(C2)SC(=O)S |
SMILES canónico |
CN1C2CCC1CC(C2)SC(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


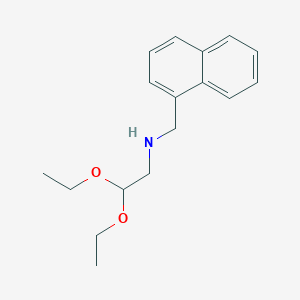
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8761183.png)
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)
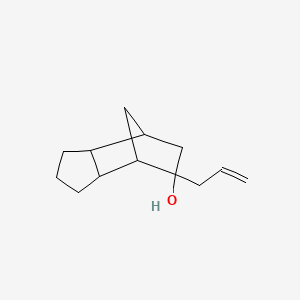
![1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8761205.png)
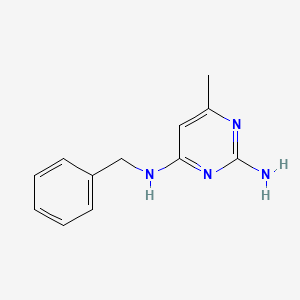
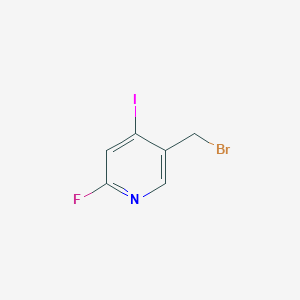
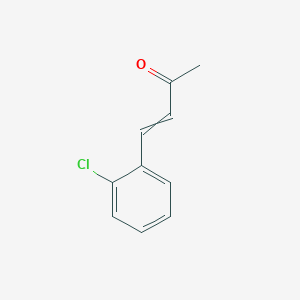
![3-Bromo-2-ethyl-imidazo[1,2-a]pyridine](/img/structure/B8761226.png)
